2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile
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Overview
Description
2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring systemIt is known for its role as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to produce the desired pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Known for its use in drug discovery and synthesis of biologically active molecules.
2-Aminopyrimidine: Exhibits antitrypanosomal and antiplasmodial activities.
Pyridine Derivatives: Various pyridine-based compounds are used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its dual pyridine rings provide a scaffold for the development of novel compounds with potential therapeutic benefits.
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2-amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H10N4/c13-4-3-9-6-11(8-16-12(9)14)10-2-1-5-15-7-10/h1-2,5-8H,3H2,(H2,14,16) |
InChI Key |
FIBXZYAJHFUXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)N)CC#N |
Origin of Product |
United States |
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